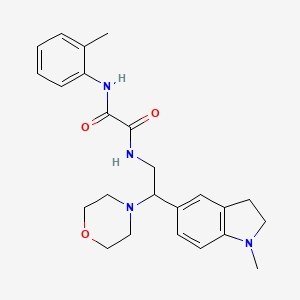

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide

Description

N1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative characterized by its unique substitution pattern. The molecule features a morpholinoethyl group linked to a 1-methylindolin-5-yl moiety on one amide nitrogen and an o-tolyl (2-methylphenyl) group on the other. The morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) is known to enhance solubility and bioavailability in pharmaceuticals, while the o-tolyl substituent may influence steric and electronic interactions in biological systems.

Propriétés

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3/c1-17-5-3-4-6-20(17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-7-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZNGHSXKRKDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Intermediate: The synthesis begins with the preparation of the 1-methylindoline intermediate through a cyclization reaction.

Morpholine Addition: The indoline intermediate is then reacted with morpholine under controlled conditions to form the morpholinoethyl derivative.

Oxalamide Formation: Finally, the morpholinoethyl derivative is coupled with o-tolyl oxalyl chloride to yield the target compound, N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The indoline and morpholine moieties may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with key analogs from the literature:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Research Findings

Substituent-Driven Bioactivity: The morpholino group in the target compound may improve solubility compared to analogs like S336 (which uses a pyridinylethyl group). However, S336’s dimethoxybenzyl substituent contributes to its flavor-enhancing properties by mimicking glutamate receptors . Antiviral oxalamides (e.g., BNM-III-170) prioritize halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) and charged moieties (guanidinomethyl) for target binding, unlike the target compound’s indolinyl-morpholino system .

Metabolic Stability: S336 undergoes rapid hepatic metabolism without amide hydrolysis, suggesting that the target compound’s morpholino and o-tolyl groups may similarly resist hydrolysis but undergo oxidative modifications .

Synthetic Challenges :

- Complex oxalamides like Compound 16 often face dimerization issues during synthesis (23% yield with 23% dimer), whereas simpler derivatives (e.g., S336) achieve higher yields (35–53%) .

Activité Biologique

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C23H30N4O2

- Molecular Weight : Approximately 396.50 g/mol

- Structural Features : The compound features an oxalamide backbone, a morpholinoethyl side chain, and an indoline moiety, which may enhance its solubility and bioavailability compared to other compounds.

Synthesis

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide typically involves several key steps:

- Formation of the Indoline Intermediate : The process begins with the preparation of the 1-methylindoline intermediate through cyclization reactions.

- Morpholine Addition : The indoline intermediate is reacted with morpholine to form the morpholinoethyl derivative.

- Oxalamide Formation : Finally, the morpholinoethyl derivative is coupled with o-tolyl oxalyl chloride to yield the target compound.

These steps can be optimized using solid-state synthesis techniques to enhance yields and minimize solvent use.

Biological Activity

Preliminary studies indicate that N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The unique combination of indoline and morpholine groups may facilitate interactions with specific molecular targets involved in cancer progression.

- Antimicrobial Properties : Research suggests potential antimicrobial activity, making it a candidate for further exploration in treating infections.

The mechanism of action for N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide involves interaction with specific enzymes or receptors. The indoline and morpholine moieties may modulate biological processes by binding to these targets, although detailed studies are required to elucidate the exact pathways involved.

Comparative Analysis

To better understand the biological activity of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl) - Similar indoline structure | Potential anticancer activity | |

| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |

The uniqueness of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide lies in its structural diversity, which may contribute to its distinctive biological profile and therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide, and what are the critical optimization parameters?

- Methodological Answer : The synthesis involves multi-step coupling reactions, starting with the preparation of intermediates such as 1-methylindolin-5-amine and o-tolylamine. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link oxalamide groups.

- Morpholinoethyl substitution : Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from by-products like unreacted amines or dimerized species .

- Critical Parameters : Monitor reaction progress via TLC or HPLC-MS to ensure >95% purity. Adjust stoichiometry of morpholine derivatives to avoid overalkylation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to verify the presence of diagnostic signals:

- Indoline protons (δ 6.8–7.2 ppm for aromatic protons; δ 3.2–3.6 ppm for N-methyl groups).

- Morpholine protons (δ 3.5–3.7 ppm for CH-N-CH).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the morpholinoethyl side chain .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values with structurally related oxalamides .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases (e.g., sEH) using fluorogenic substrates. Include positive controls (e.g., Erlotinib for EGFR) .

- Binding assays : Perform surface plasmon resonance (SPR) to measure affinity for receptors like cannabinoid or serotonin receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in biological activity across analogs?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperidine or pyrrolidine) and compare activity profiles. For example:

- Morpholine analogs show higher solubility but lower metabolic stability than piperidine derivatives .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features (e.g., Hammett constants) with activity. Validate models with leave-one-out cross-validation (Q > 0.5) .

- Data normalization : Account for batch-to-batch variability by normalizing IC values against a reference compound in each assay plate .

Q. What strategies mitigate poor pharmacokinetic properties, such as low oral bioavailability?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the oxalamide nitrogen to enhance intestinal absorption .

- Cosolvent formulations : Use PEG 400 or cyclodextrins to improve aqueous solubility (>1 mg/mL) for in vivo studies .

- Metabolic stability : Co-incubate with liver microsomes (human/rat) to identify metabolic soft spots. For example, morpholine rings are prone to oxidation; replace with thiamorpholine to slow metabolism .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., apoptosis vs. cell cycle arrest)?

- Methodological Answer :

- Pathway-specific inhibitors : Use siRNA knockdown or pharmacological inhibitors (e.g., Z-VAD-FMK for apoptosis) to isolate mechanisms in cell-based assays .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., p21 for cycle arrest; caspase-3 for apoptosis) .

- Time-course experiments : Measure apoptosis markers (Annexin V) and cycle regulators (cyclin D1) at multiple time points to delineate sequential effects .

Q. What computational tools are effective for predicting off-target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB). Prioritize targets with docking scores <−7.0 kcal/mol .

- Phosphoproteomics : Combine with KinomeScan to identify kinase off-targets. For example, oxalamides may inhibit Aurora kinases due to structural mimicry of ATP .

- Machine learning : Train random forest models on ChEMBL bioactivity data to predict polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.